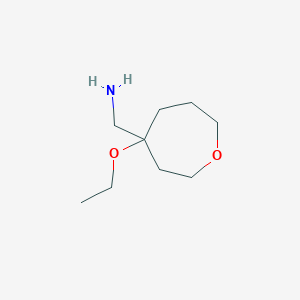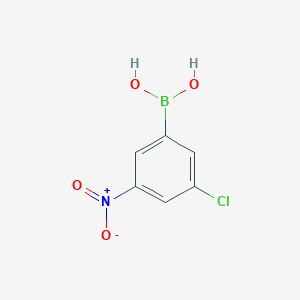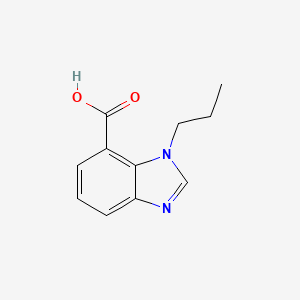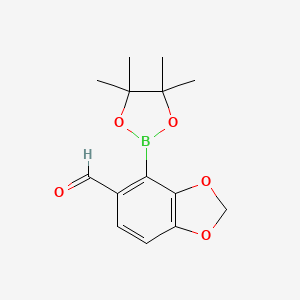![molecular formula C10H13LiN2O4S B13626407 Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate is a chemical compound with the molecular formula C9H14LiNO3S It is a lithium salt derivative of pyridine-3-sulfinate, where the pyridine ring is substituted with a tert-butoxycarbonyl (Boc) protected amino group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-3-sulfinate as the core structure.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.
Lithiation: The protected pyridine-3-sulfinate is then subjected to lithiation using a lithium reagent, such as n-butyllithium, under controlled conditions to form the lithium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process would include:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to sulfonate under appropriate conditions.
Substitution: The Boc-protected amino group can be deprotected to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used to remove the Boc protecting group.
Major Products
Oxidation: The major product would be the corresponding sulfonate derivative.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: May be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate depends on its specific application
Coordination Chemistry: The lithium ion can coordinate with various ligands, influencing the reactivity and stability of the compound.
Enzyme Inhibition: The pyridine-3-sulfinate moiety may interact with enzyme active sites, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-4-sulfinate: Similar structure but with the sulfinate group at the 4-position.
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate: Sulfinate group at the 2-position.
Uniqueness
Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate is unique due to the specific positioning of the Boc-protected amino group and the sulfinate group on the pyridine ring
Eigenschaften
Molekularformel |
C10H13LiN2O4S |
|---|---|
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
lithium;6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-sulfinate |
InChI |
InChI=1S/C10H14N2O4S.Li/c1-10(2,3)16-9(13)12-8-5-4-7(6-11-8)17(14)15;/h4-6H,1-3H3,(H,14,15)(H,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
OFJSLPJMUZWJMV-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC(C)(C)OC(=O)NC1=NC=C(C=C1)S(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{1,4-Dioxaspiro[4.4]nonan-6-yl}pyrrolidine](/img/structure/B13626335.png)



![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)







